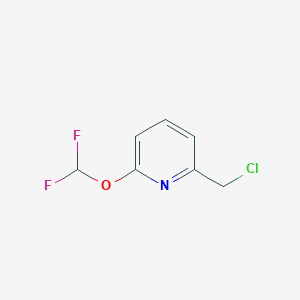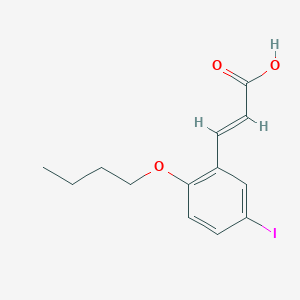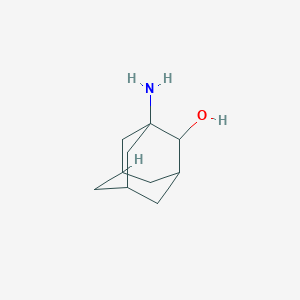
2-(Chloromethyl)-6-(difluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Chloromethyl)-6-(difluoromethoxy)pyridine” is a chemical compound that is used in scientific research . It has unique properties that make it valuable for synthesizing pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” involves several steps . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine core bearing a chloromethyl group . The molecular weight of this compound is 193.58 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are unique. It is a solid at 20 degrees Celsius . It is also hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Synthesis and Coordination Chemistry
Pyridine derivatives, including those similar to 2-(Chloromethyl)-6-(difluoromethoxy)pyridine, have been utilized as ligands in coordination chemistry, offering unique properties for the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalysis
Compounds with structures akin to this compound have demonstrated efficiency as catalysts in key chemical reactions. For instance, palladium(II) complexes of the first pincer (Se,N,Se) ligand, derived from similar pyridine compounds, have shown high catalytic activity for the Heck reaction, a critical carbon-carbon coupling process (Das, Rao, & Singh, 2009).
Materials Science
In the realm of materials science, derivatives of pyridine, related to this compound, have been employed in the synthesis of novel materials with specific electrical and optical properties. For example, complexes derived from similar compounds have been studied for their electrical conductivity, potentially offering insights into the development of new electronic materials (Bruce & Herson, 1967).
Organic Synthesis
Moreover, these compounds play a crucial role in organic synthesis, serving as intermediates or reagents in the synthesis of complex molecules. The synthesis of polyimides derived from pyridine dianhydride and aromatic diamines, for instance, highlights the utility of pyridine derivatives in creating high-performance polymers with desirable thermal and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006).
Safety and Hazards
将来の方向性
The future directions of “2-(Chloromethyl)-6-(difluoromethoxy)pyridine” are promising. It is expected that many novel applications of TFMP will be discovered in the future . Its unique properties make it valuable for synthesizing pharmaceuticals and agrochemicals, enabling advancements in medicinal and agricultural sciences .
特性
IUPAC Name |
2-(chloromethyl)-6-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-5-2-1-3-6(11-5)12-7(9)10/h1-3,7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNLBJWXBISTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2744053.png)
![2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2744054.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2744059.png)
![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744061.png)

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744065.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2744066.png)
![N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2744067.png)
![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)
![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)
